Cas no 799293-83-7 (3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one)

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one structure
799293-83-7 structure
상품 이름:3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
CAS 번호:799293-83-7
MF:C7H4BrNOS
메가와트:230.08175945282
MDL:MFCD14706352
CID:531394
PubChem ID:18450796

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one 화학적 및 물리적 성질

이름 및 식별자

    • 3-broMo-4H,5H-thieno[3,2-c]pyridin-4-one
    • 3-bromo-5H-thieno[3,2-c]pyridin-4-one
    • 3-bromo-Thieno[3,2-c]pyridin-4(5H)-one
    • 3-Bromothieno[3,2-c]pyridin-4(5H)-one
    • Thieno[3,2-c]pyridin-4(5H)-one, 3-bromo-
    • 3-Bromo-4-hydroxy-[3,2-c]-thienopyridine
    • 3-Bromothieno[3,2-c]pyridin-4-ol
    • 3-BROMO-4-HYDROXYTHIENO[3,2-C]PYRIDINE
    • AMWQWPCIUPRUFH-UHFFFAOYSA-N
    • 3-Bromothieno[3,2-c]pyridine-4-ol
    • FCH4165553
    • AB0026772
    • 3-br
    • 3-Bromothieno[3,2-c]pyridin-4(5H)-one (ACI)
    • 3-Bromo-4,5-dihydrothieno[3,2-c]pyridin-4-one
    • 3-Bromo-5H-thieno[3,2-c]pyridine-4-one
    • 3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
    • MDL: MFCD14706352
    • 인치: 1S/C7H4BrNOS/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3H,(H,9,10)
    • InChIKey: AMWQWPCIUPRUFH-UHFFFAOYSA-N
    • 미소: O=C1C2=C(SC=C2Br)C=CN1

계산된 속성

  • 정밀분자량: 228.92000
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 219
  • 토폴로지 분자 극성 표면적: 57.3

실험적 성질

  • 색과 성상: Pale-yellow to Yellow-brown Solid
  • 융해점: 273-278 °C
  • PSA: 61.36000
  • LogP: 2.76440

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one 보안 정보

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-3168777-5.0g
3-bromothieno[3,2-c]pyridin-4-ol
799293-83-7 95.0%
5.0g
$139.0 2025-03-19
Enamine
EN300-3168777-0.25g
3-bromothieno[3,2-c]pyridin-4-ol
799293-83-7 95.0%
0.25g
$19.0 2025-03-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VH111-50mg
3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
799293-83-7 98%
50mg
81.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VH111-250mg
3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
799293-83-7 98%
250mg
366CNY 2021-05-08
AstaTech
55566-5/G
3-BROMO-4-HYDROXYTHIENO[3,2-C]PYRIDINE
799293-83-7 97%
5g
$244 2023-09-17
Alichem
A209000045-250mg
3-Bromothieno[3,2-c]pyridin-4(5H)-one
799293-83-7 98%
250mg
$700.40 2023-09-01
TRC
B688428-1g
3-Bromothieno[3,2-c]pyridin-4(5h)-one
799293-83-7
1g
$ 155.00 2022-06-01
Enamine
EN300-3168777-1.0g
3-bromothieno[3,2-c]pyridin-4-ol
799293-83-7 95.0%
1.0g
$35.0 2025-03-19
AstaTech
55566-1/G
3-BROMO-4-HYDROXYTHIENO[3,2-C]PYRIDINE
799293-83-7 97%
1g
$79 2023-09-17
Fluorochem
211415-5g
3-Bromothieno[3,2-c]pyridin-4(5H)-one
799293-83-7 95%
5g
£376.00 2022-03-01

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  rt
2.1 Solvents: Toluene ;  120 °C
2.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ;  170 °C
참조
Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases
Miyazaki, Yasushi; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(1), 250-254

합성 방법 2

반응 조건
1.1 4 h, rt → 100 °C; 100 °C → 40 °C
1.2 Solvents: Water ;  15 min, 40 °C; 40 °C → 23 °C
참조
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

합성 방법 3

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Isopropyl acetate ;  18 h, 50 °C
1.2 Reagents: Diisopropylethylamine Solvents: Isopropyl acetate ;  1 h, rt
2.1 4 h, rt → 100 °C; 100 °C → 40 °C
2.2 Solvents: Water ;  15 min, 40 °C; 40 °C → 23 °C
참조
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

합성 방법 4

반응 조건
1.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
참조
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

합성 방법 5

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  14 h, rt
1.2 Reagents: Sodium azide ;  3 h, rt
2.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
참조
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Chloroform ,  Dimethylformamide ,  Water ;  1 h, rt → reflux; reflux → 50 °C
1.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  2.5 h, rt
1.3 Solvents: Dichloromethane ,  Diphenyl ether ;  10 min, 250 °C; 5 min, 250 °C; 250 °C → 90 °C
참조
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

합성 방법 7

반응 조건
1.1 Solvents: Toluene ;  120 °C
1.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ;  170 °C
참조
Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases
Miyazaki, Yasushi; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(1), 250-254

합성 방법 8

반응 조건
1.1 Reagents: Tributylamine Solvents: p-Cymene ;  3 h, 165 °C; 2.5 h, 170 °C; overnight, 170 °C → rt
참조
Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one: A Telescoped Procedure with Tributylamine
Boros, Eric E.; et al, Journal of Heterocyclic Chemistry, 2015, 52(1), 302-305

합성 방법 9

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt
1.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  rt
1.3 Solvents: Dichloromethane ,  Diphenyl ether ;  reflux
참조
Thienopyridine urea inhibitors of KDR kinase
Heyman, H. Robin; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1246-1249

합성 방법 10

반응 조건
1.1 Reagents: Tributylamine ,  Diphenylphosphoryl azide Solvents: p-Cymene ;  rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified; 3 h, 165 °C; 2.5 h, 170 °C; overnight, 170 °C → rt
참조
Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one: A Telescoped Procedure with Tributylamine
Boros, Eric E.; et al, Journal of Heterocyclic Chemistry, 2015, 52(1), 302-305

합성 방법 11

반응 조건
1.1 Solvents: Pyridine ;  rt → 80 °C
1.2 Catalysts: Piperidine ;  22 h, 80 °C → 100 °C; 100 °C → 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2
2.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Chloroform ,  Dimethylformamide ,  Water ;  1 h, rt → reflux; reflux → 50 °C
2.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  2.5 h, rt
2.3 Solvents: Dichloromethane ,  Diphenyl ether ;  10 min, 250 °C; 5 min, 250 °C; 250 °C → 90 °C
참조
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

합성 방법 12

반응 조건
1.1 Reagents: Aluminum chloride ,  Bromine Solvents: Dichloromethane
2.1 Catalysts: Piperidine Solvents: Pyridine ;  22 h, 100 °C
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  14 h, rt
3.2 Reagents: Sodium azide ;  3 h, rt
4.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
참조
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one Raw materials

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:799293-83-7)3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
A864782
순결:99%
재다:5g
가격 ($):219.0